Bienvenue dans la boutique en ligne BenchChem!

R-Hydroxy Topiramate

Therapeutic Drug Monitoring Pharmacokinetics Metabolite Profiling

R-Hydroxy Topiramate (10-OH-TPM) is the quantitatively significant hydroxylated metabolite of topiramate, critical as a primary reference standard for LC-MS/MS therapeutic drug monitoring, pharmacokinetic studies, and forensic confirmation. Unlike topiramate or 2,3-diol-TPM, its unique AUC ratio provides a specific metabolic fingerprint for CYP induction. Validated linear range: 0.625–40 μg/mL. Essential for accurate calibration; substitution with other metabolites will invalidate quantitative results. Procure high-purity reference material for compliant bioanalytical workflows.

Molecular Formula C12H21NO9S
Molecular Weight 355.358
CAS No. 198215-60-0
Cat. No. B563400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-Hydroxy Topiramate
CAS198215-60-0
Synonyms4,5-O-[(1R)-2-Hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-β-D-fructopyranose 1-Sulfamate;  10-Hydroxy Topiramate
Molecular FormulaC12H21NO9S
Molecular Weight355.358
Structural Identifiers
SMILESCC1(OC2C3C(COC2(O1)COS(=O)(=O)N)OC(O3)(C)CO)C
InChIInChI=1S/C12H21NO9S/c1-10(2)21-9-8-7(19-11(3,5-14)20-8)4-17-12(9,22-10)6-18-23(13,15)16/h7-9,14H,4-6H2,1-3H3,(H2,13,15,16)/t7-,8-,9+,11+,12+/m1/s1
InChIKeyRWNDWLAEFHRSEG-FBHFSLSBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-Hydroxy Topiramate (CAS 198215-60-0) for Procurement: Metabolite Reference Standard Identity


R-Hydroxy Topiramate (CAS 198215-60-0), also known as 10-Hydroxy Topiramate (10-OH-TPM), is a quantitatively significant hydroxylated metabolite of the antiepileptic drug topiramate [1]. It is not an active pharmaceutical ingredient but a critical reference standard in analytical and clinical pharmacology [2]. This compound is used to calibrate LC-MS/MS assays for therapeutic drug monitoring and to support pharmacokinetic studies of topiramate metabolism .

Why R-Hydroxy Topiramate Cannot Be Substituted by Other Topiramate Metabolites or Analogs


Direct substitution of R-Hydroxy Topiramate (10-OH-TPM) with other topiramate metabolites or the parent drug itself is not scientifically valid due to significant quantitative and functional differences. While topiramate and other metabolites like 2,3-diol-TPM share the same analytical matrix, their recovery rates, abundance, and response to enzyme induction differ markedly [1]. For instance, 10-OH-TPM accounts for a distinct fraction of the administered dose and exhibits a unique AUC ratio compared to the parent drug [2]. Furthermore, the proportion of 10-OH-TPM relative to other metabolites varies with patient co-medications (e.g., carbamazepine induction), making it essential for accurate therapeutic drug monitoring and forensic analysis [3]. Using an incorrect reference standard would lead to erroneous calibration and invalidate quantitative results.

Quantitative Differentiation of R-Hydroxy Topiramate (10-OH-TPM) from Comparators


10-OH-TPM Recovery as a Distinct, Low-Abundance Urinary Marker

R-Hydroxy Topiramate (10-OH-TPM) is a quantitatively distinct urinary metabolite of topiramate, but it accounts for a small fraction of the administered dose. Under non-induced conditions, the urinary recovery of 10-OH-TPM was 1.2%, which is significantly less than the 3.2% recovery for 2,3-diol-TPM, the most prominent metabolite [1]. This difference in abundance is critical for selecting the appropriate reference standard for calibration curves in LC-MS assays, as using a more abundant metabolite could lead to overestimation of 10-OH-TPM concentrations [2]. The control AUC(metabolite)/AUC(drug) ratio for 10-OH-TPM was 0.6%, which increased twofold to 1.2% after carbamazepine (CBZ) induction, while the ratio for 2,3-diol-TPM increased threefold from 1.5% to 4.5% under the same conditions [1].

Therapeutic Drug Monitoring Pharmacokinetics Metabolite Profiling

Differential Susceptibility of 10-OH-TPM to Carbamazepine-Induced Metabolism

The metabolic clearance of topiramate to its major metabolites is differentially affected by co-administration of enzyme-inducing antiepileptic drugs (AEDs) like carbamazepine (CBZ). The AUC(metabolite)/AUC(drug) ratio for 10-OH-TPM increased twofold (from 0.6% to 1.2%) following CBZ induction, whereas the ratio for the primary metabolite, 2,3-diol-TPM, increased threefold (from 1.5% to 4.5%) [1]. This indicates that while both pathways are induced, the formation of 2,3-diol-TPM is more sensitive to CYP3A4 induction than the formation of 10-OH-TPM. Consequently, in patients on polytherapy, the relative proportion of 10-OH-TPM to 2,3-diol-TPM shifts, which has direct implications for therapeutic drug monitoring (TDM) and the interpretation of metabolite ratios [2].

Drug-Drug Interaction Enzyme Induction Metabolic Clearance

10-OH-TPM Plasma Concentrations Are Negligible Compared to Parent Drug

In contrast to urine, where 10-OH-TPM is a quantifiable major metabolite, it is virtually undetectable in plasma following a standard oral dose. A validated LC-MS method was unable to detect or quantify 10-OH-TPM in plasma samples from a healthy subject after a single 200 mg dose of topiramate, despite having a lower limit of quantification (LLOQ) of 0.625 μg/mL [1]. The parent drug, topiramate, was readily quantifiable at concentrations ranging from 0.7 to 4.3 μg/mL [2]. This stark contrast in systemic exposure highlights that 10-OH-TPM is a clearance product with minimal, if any, direct systemic pharmacological relevance. Its value lies solely as an analytical marker of metabolic activity and drug elimination.

Plasma Analysis Bioanalytical Method Validation Pharmacokinetics

Quantitative Urinary Excretion Range in Epilepsy Patients

In a real-world clinical cohort of epilepsy patients receiving topiramate (daily doses of 100-600 mg), the urinary concentration of 10-OH-TPM was consistently quantifiable, ranging from 1 to 50 μg/mL [1]. The parent drug concentration in the same urine samples ranged from 20 to 300 μg/mL [2]. The 10-OH-TPM-to-topiramate concentration ratio in urine ranged from 0.02 to 0.17 [3]. This provides a validated reference range for laboratories performing therapeutic drug monitoring (TDM) or compliance testing, confirming that 10-OH-TPM is a reliable, albeit low-abundance, marker of recent topiramate ingestion and metabolism.

Clinical Validation Therapeutic Drug Monitoring Urinalysis

Optimal Procurement and Application Scenarios for R-Hydroxy Topiramate (10-OH-TPM) Reference Standard


LC-MS/MS Method Development and Validation for Topiramate TDM

Bioanalytical laboratories developing quantitative LC-MS/MS assays for topiramate and its metabolites require 10-OH-TPM as a primary reference standard to prepare calibration curves and quality control (QC) samples. The validated linear range for 10-OH-TPM in urine is 0.625 to 40 μg/mL, which is distinct from that of topiramate and other metabolites [1]. Using the specific compound ensures accurate quantification across the clinically relevant range of 1 to 50 μg/mL observed in epilepsy patients [2].

Pharmacokinetic and Drug-Drug Interaction Studies Involving Topiramate

Researchers investigating the impact of enzyme inducers (e.g., carbamazepine) or inhibitors on topiramate metabolism must quantify 10-OH-TPM separately. Its unique twofold increase in AUC ratio under induction conditions (compared to the threefold increase for 2,3-diol-TPM) provides a specific metabolic fingerprint for CYP induction [1]. This differentiation is critical for accurate modeling of population pharmacokinetics and for understanding the fractional clearance via the hydroxylation pathway [3].

Forensic Toxicology and Compliance Monitoring via Urinalysis

In forensic or clinical compliance settings, detecting 10-OH-TPM in urine serves as definitive evidence of topiramate ingestion and metabolism. The established metabolite-to-parent ratio (0.02 to 0.17) provides a reference for distinguishing recent use from potential sample adulteration or contamination [2]. Procurement of high-purity 10-OH-TPM reference material is necessary to meet chain-of-custody and evidentiary standards for confirmatory testing.

Metabolite Reference Standard for Pharmacopeial and Quality Control Testing

Pharmaceutical quality control (QC) laboratories performing impurity profiling or stability testing on topiramate drug substance may use 10-OH-TPM as a reference standard to identify and quantify related substances. Although 10-OH-TPM is a metabolite and not a process impurity, its presence can indicate degradation under specific stress conditions. Its use is mandated when analytical methods require resolution of this specific hydroxylated derivative from the parent peak.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for R-Hydroxy Topiramate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.